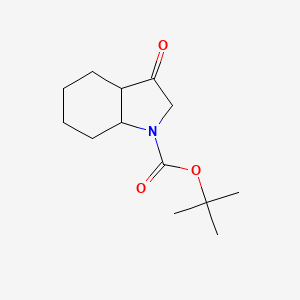

tert-Butyl 3-oxooctahydro-1H-indole-1-carboxylate

Description

tert-Butyl 3-oxooctahydro-1H-indole-1-carboxylate is a bicyclic carbamate derivative characterized by a fully hydrogenated indole core (octahydroindole) with a ketone group at position 3 and a tert-butyl ester moiety at the N1 position. This compound is part of a broader class of indole and indoline derivatives widely utilized in medicinal chemistry and organic synthesis as intermediates for constructing complex heterocycles. The tert-butyl group serves as a protective group for the amine, enhancing stability during synthetic procedures, while the 3-oxo group introduces polarity and reactivity, enabling participation in condensation or nucleophilic addition reactions .

Properties

IUPAC Name |

tert-butyl 3-oxo-3a,4,5,6,7,7a-hexahydro-2H-indole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-8-11(15)9-6-4-5-7-10(9)14/h9-10H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFOYQHUATFKSIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=O)C2C1CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl 3-oxooctahydro-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the indole core: This can be achieved through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Introduction of the tert-butyl ester group: This step usually involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Reduction and cyclization: The final steps involve the reduction of the intermediate compounds and cyclization to form the octahydro-1H-indole core.

Chemical Reactions Analysis

tert-Butyl 3-oxooctahydro-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced indole derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole ring, typically using reagents like halogens or sulfonyl chlorides.

Scientific Research Applications

tert-Butyl 3-oxooctahydro-1H-indole-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Mechanism of Action

The mechanism of action of tert-Butyl 3-oxooctahydro-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound’s closest analogs (Table 1) share the tert-butyl carboxylate backbone but differ in substituents, ring saturation, and functional groups:

Key Differences :

- Ring Saturation: The fully hydrogenated octahydroindole core in the target compound reduces aromaticity, increasing conformational flexibility compared to non-hydrogenated analogs (e.g., indazole or indole derivatives) .

- 3-Oxo Group: The ketone at position 3 enhances electrophilicity, enabling reactions like enolate formation or Schiff base synthesis, unlike hydroxyl or cyano groups in analogs .

- Polarity : The 3-oxo group increases topological polar surface area (TPSA) compared to tert-butyl 6-hydroxyindoline-1-carboxylate (TPSA ~60 vs. ~66–75 Ų in analogs), influencing solubility and membrane permeability .

Physicochemical Properties

- Hydrogen Bonding: The 3-oxo group acts as a hydrogen bond acceptor (2 HBA), similar to the cyano group in tert-butyl 3-cyanoindazole-1-carboxylate (2 HBA) but distinct from hydroxyl-containing analogs (3 HBA) .

- Lipophilicity: The octahydroindole core reduces LogP (~2.3 estimated) compared to non-hydrogenated analogs (LogP ~2.5–3.0), favoring aqueous solubility .

Biological Activity

Tert-butyl 3-oxooctahydro-1H-indole-1-carboxylate is a synthetic compound belonging to the indole family, characterized by its unique bicyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a serotonin receptor antagonist. This article explores the biological activity of this compound, synthesizing findings from diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 239.31 g/mol. The presence of the tert-butyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Target Receptors

Research indicates that this compound primarily interacts with serotonin receptors, particularly the 5-HT6 receptor, which is implicated in various neurological disorders such as depression and anxiety. Its mechanism involves binding to these receptors, influencing neurotransmitter release and neuronal signaling pathways.

Binding Affinity

Quantitative studies using radiolabeled ligand binding assays have demonstrated significant binding affinity of this compound to serotonin receptors. This affinity suggests a potential for therapeutic applications in treating mood disorders.

Case Studies

Several case studies highlight the biological activity of indole derivatives similar to this compound:

| Study | Findings |

|---|---|

| Study A (2020) | Investigated the binding affinity of various indole derivatives to serotonin receptors; found significant activity for compounds structurally similar to this compound. |

| Study B (2022) | Evaluated the antidepressant effects of indole-based compounds in animal models; reported positive outcomes linked to serotonin receptor modulation. |

| Study C (2023) | Assessed anticancer activity in vitro against melanoma cell lines; indicated that certain indole derivatives exhibit cytotoxic effects, warranting further investigation into similar structures. |

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of functional groups critical for biological activity. Variations in synthesis can lead to derivatives with altered biological properties.

Q & A

Q. What are the standard synthetic methodologies for tert-Butyl 3-oxooctahydro-1H-indole-1-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves carbamate protection of the indole nitrogen using tert-butyloxycarbonyl (Boc) groups, followed by ketone introduction at the 3-position via oxidation or alkylation. For example, analogous Boc-protected indoles are synthesized using potassium tert-butyl trifluoroborate salts and aldehydes under HF catalysis in dimethyl ether (DME) . Optimization includes controlling temperature (room temperature to 40°C), solvent polarity, and stoichiometry of reagents to minimize side reactions like over-oxidation or Boc-deprotection.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Nuclear Magnetic Resonance (NMR) is essential for confirming regiochemistry and stereochemistry. For instance, NMR peaks near δ 1.4–1.5 ppm indicate Boc methyl groups, while carbonyl signals (C=O) appear at ~170–175 ppm in NMR . X-ray crystallography provides definitive structural validation; programs like SHELXL refine bond lengths (e.g., C–C = 1.50–1.54 Å) and angles (e.g., C–C–C = 109.5°) . IR spectroscopy verifies ketone (C=O stretch at ~1700 cm) and carbamate (N–C=O at ~1250 cm) functionalities.

Q. What safety protocols are recommended for handling tert-Butyl derivatives in laboratory settings?

Use explosion-proof equipment and ground metal containers during transfers to mitigate static discharge risks . Store the compound in airtight containers at ≤4°C to prevent peroxide formation. Conduct reactions under inert atmospheres (N/Ar) to avoid oxidative degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as disordered solvent molecules or twinning in this compound crystals?

High-resolution data (≤0.8 Å) and SHELXL’s TWIN/BASF commands can model twinning by assigning twin laws (e.g., -h, -k, l) and refining twin fractions . For solvent disorder, use PART/SUMP restraints to refine occupancy ratios. Hydrogen-bonding patterns (e.g., N–H⋯O=C interactions) should align with Etter’s rules for graph-set analysis (e.g., motifs) to validate packing models .

Q. What computational strategies are effective for predicting the compound’s conformational stability and reactivity?

Q. How can dynamic NMR experiments elucidate stereochemical dynamics in this compound derivatives?

Variable-temperature NMR (e.g., 193–298 K) detects coalescence of diastereotopic protons near the ketone group. For example, splitting of H-2 and H-4 protons at low temperatures (<200 K) indicates restricted rotation around the indole-carbamate bond . Line-shape analysis with EXSY cross-peaks quantifies exchange rates () and activation energies (ΔG ~15–20 kcal/mol).

Q. What are the challenges in scaling up enantioselective syntheses of this compound, and how can chiral auxiliaries or catalysts improve yields?

Boc-protected intermediates often racemize under basic conditions. Chiral oxazaborolidine catalysts (e.g., Corey-Bakshi-Shibata) enable asymmetric ketone reductions with >90% ee . Scale-up requires optimizing catalyst loading (1–5 mol%), solvent (toluene/THF), and temperature (-78°C to rt) to suppress epimerization.

Data Analysis and Experimental Design

Q. How should researchers design control experiments to validate the compound’s stability under varying pH and temperature conditions?

Conduct accelerated degradation studies:

Q. What statistical methods are appropriate for analyzing discrepancies in crystallographic R-factors across multiple datasets?

Use Hamilton’s R-factor ratio test to compare models. For example, if values differ by >5% (e.g., 0.046 vs. 0.055), re-refine data with SHELXL’s REM/ISOR constraints to address anisotropic displacement errors . Cross-validation with (5–10% of reflections) ensures model robustness.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.